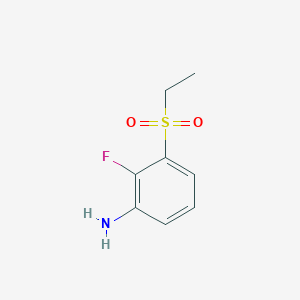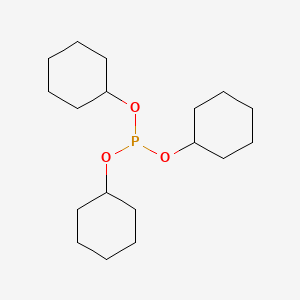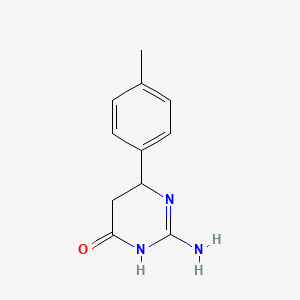
3-(Ethylsulfonyl)-2-fluorobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfonyl)-2-fluorobenzenamine is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to a benzene ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-fluorobenzenamine typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto a benzene ring followed by the addition of an amine group. One common method involves the sulfonylation of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Ethylsulfonyl)-2-fluorobenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylsulfonyl)-2-fluorobenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfonyl)-2-fluorobenzenamine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or van der Waals interactions with target molecules.
Comparación Con Compuestos Similares
- 3-(Methylsulfonyl)-2-fluorobenzenamine
- 3-(Propylsulfonyl)-2-fluorobenzenamine
- 3-(Ethylsulfonyl)-4-fluorobenzenamine
Comparison: 3-(Ethylsulfonyl)-2-fluorobenzenamine is unique due to the specific positioning of the ethylsulfonyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H10FNO2S |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2-fluoroaniline |
InChI |
InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3 |
Clave InChI |
SFDLIRXVXFBZNJ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=CC(=C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)






![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)


![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

